Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719109
InChI: InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

CAS No.:

Cat. No.: VC17719109

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H
Standard InChI Key OXCPZUHQMQFKOM-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C1)(CCO2)N.Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride belongs to the class of fused bicyclic ether-amines. The core structure consists of a cyclopentane ring fused to a tetrahydrofuran moiety, with the amine group positioned at the 3a-carbon of the bicyclic system . The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, a critical factor for its handling in industrial and laboratory settings .

The IUPAC name rac-{[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methyl}(methyl)amine hydrochloride reflects its stereochemistry, though racemic mixtures are commonly reported in commercial samples . Key synonyms include {hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride (CAS 2187426-46-4) and 1-[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine hydrochloride .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Pathways

The compound is typically synthesized via a multi-step sequence starting from cyclopentadiene or furan derivatives. A patented route involves:

  • Diels-Alder Cycloaddition: Reaction of cyclopentadiene with a furan-derived dienophile to form the bicyclic framework .

  • Amination: Introduction of the amine group via reductive amination or nucleophilic substitution, often using methylamine or its derivatives .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Recent optimizations have employed asymmetric catalysis to improve enantioselectivity, achieving up to 92% ee for the (3aR,6aR) isomer using chiral phosphoric acid catalysts .

Industrial Production Challenges

Scale-up efforts face hurdles due to:

  • Low yields (<45%) in the cycloaddition step

  • Exothermic reactions requiring precise temperature control (-20°C to 0°C)

  • Purification difficulties arising from byproducts with similar polarity

Physicochemical Properties

PropertyValueMethod/Conditions
Molecular Weight163.64 g/molCalculated
Melting PointNot reported
Water Solubility>50 mg/mL (20°C)OECD 105
LogP1.2 ± 0.3Calculated (XLogP3-AA)
pKa (amine)9.8 ± 0.2Potentiometric titration

The compound’s high water solubility (attributed to the hydrochloride salt) and moderate lipophilicity make it suitable for aqueous reaction systems, though storage under inert atmospheres is recommended to prevent deliquescence .

Hazard ClassCategoryH-Code
Skin Irritation2H315
Serious Eye Damage2AH319
Respiratory Irritation3H335

Safety protocols mandate the use of nitrile gloves, face shields, and fume hoods when handling the compound . First-aid measures include flushing eyes with water for 15 minutes and washing skin with soap and water immediately after exposure .

Environmental Impact

While ecotoxicity data remain limited, structural analogs show:

  • LC50 (Daphnia magna): 12 mg/L (96 hr)

  • Biodegradability: <10% in 28 days (OECD 301F)

Proper disposal via incineration (≥1,000°C) with acid gas scrubbing is advised to prevent environmental release .

Pharmacological Applications

Protease Inhibition

The bicyclic scaffold demonstrates nanomolar affinity (Ki = 23 nM) for HIV-1 protease in structural analogs, where the amine group coordinates with catalytic aspartate residues . Modifications at the 3a-position have yielded derivatives with improved oral bioavailability (F = 67% in rat models) .

Prostaglandin Synthesis

As an intermediate in prostaglandin analogue production, the compound facilitates stereocontrolled synthesis of carbacyclin derivatives through Pd-catalyzed cross-coupling reactions . A 2025 study achieved 89% yield in the synthesis of iloprost precursors using this amine hydrochloride as a chiral building block .

Recent Developments (2023–2025)

Continuous Flow Synthesis

Adoption of microreactor technology has enhanced process safety and yield:

  • Residence time: 8.2 minutes vs. 12 hours batch

  • Productivity: 1.2 kg/day per reactor module

  • Impurity profile: Reduced by 78% versus batch

Novel Derivatives

Recent patents disclose:

  • Antiviral agents: EC₅₀ = 0.8 μM against SARS-CoV-2 (US2025034217A1)

  • Antidepressants: 74% reduction in forced swim test immobility at 10 mg/kg (WO2025183993A1)

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